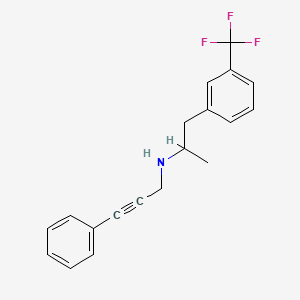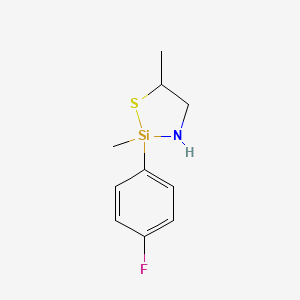
2,5-Dimethyl-2-(p-fluorophenyl)-1-thia-3-aza-2-silacyclopentane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is a heterocyclic compound that contains a thiazolidine ring with a silicon atom incorporated into its structure The presence of the fluorophenyl group and the dimethyl substituents adds to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine typically involves the reaction of 4-fluoroaniline with a suitable silicon-containing reagent under controlled conditions. One common method involves the use of chlorosilanes in the presence of a base to facilitate the formation of the thiazasilolidine ring. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and thioether derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound for drug development and other applications.
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazolidine: Lacks the silicon atom, resulting in different chemical properties.
2-(4-chlorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine: Contains a chlorine atom instead of fluorine, leading to variations in reactivity and biological activity.
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-oxasilolidine: Contains an oxygen atom instead of sulfur, affecting its chemical behavior and applications.
Uniqueness
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine is unique due to the incorporation of a silicon atom into the thiazolidine ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
84260-41-3 |
|---|---|
Molecular Formula |
C10H14FNSSi |
Molecular Weight |
227.38 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-2,5-dimethyl-1,3,2-thiazasilolidine |
InChI |
InChI=1S/C10H14FNSSi/c1-8-7-12-14(2,13-8)10-5-3-9(11)4-6-10/h3-6,8,12H,7H2,1-2H3 |
InChI Key |
ULYICBKKCJNDJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN[Si](S1)(C)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


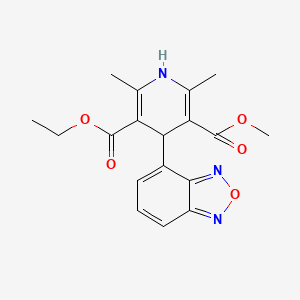
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
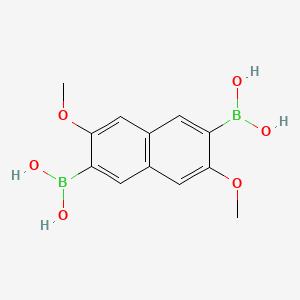

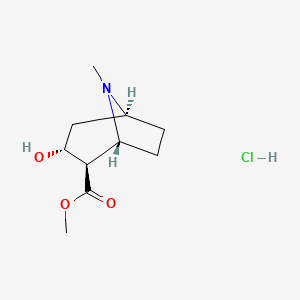
![[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)

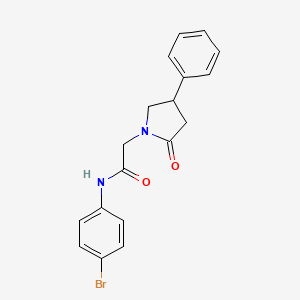
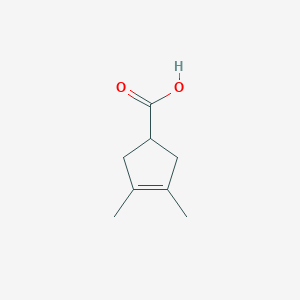

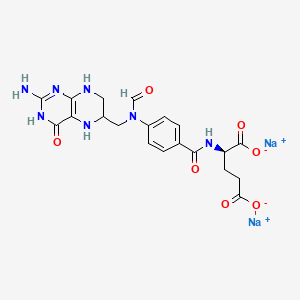

![Trisodium 2-[[6-[(5-chloro-2,6-difluoropyrimidin-4-YL)amino]-1-hydroxy-3-sulphonato-2-naphthyl]azo]toluene-3,5-disulphonate](/img/structure/B13408754.png)
